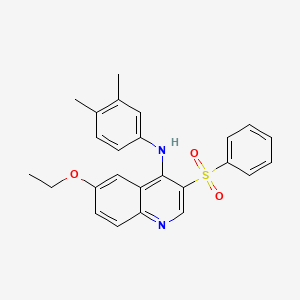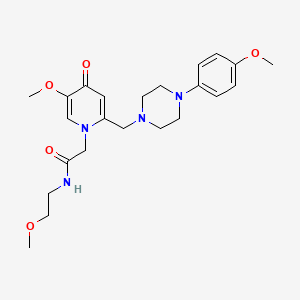![molecular formula C19H16N2O2S2 B2601562 N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide CAS No. 2097916-34-0](/img/structure/B2601562.png)
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide”, also known as HTEEDA, is a chemical compound containing carbon, hydrogen, nitrogen, oxygen, and sulfur. It is a thiophene-based analog, which has been of interest to a growing number of scientists as a potential class of biologically active compounds .
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular formula of HTEEDA is C12H12N2O3S2, and its molecular weight is 296.36.Applications De Recherche Scientifique
Electrochromic Applications
One of the significant applications of derivatives similar to N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide is in the field of electrochromism. Research has shown that compounds like 2,8-di(thiophen-2-yl)-5,11-dioctyl-indolo[3,2-b]carbazole and its variants display remarkable electrochromic properties. These compounds, when polymerized, exhibit significant color changes upon the application of an external potential, making them suitable for applications like electrochromic devices (ECDs). These polymers have demonstrated high optical contrast with visible light, fast switching speed, and satisfactory coloration efficiency, indicating their potential in near-infrared (NIR) applications as well (Xu et al., 2019).
Synthesis and Transformations
The compound's derivatives have been a subject of interest in the synthesis and transformation studies. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates have been prepared by heating related compounds with polyphosphoric acid, leading to interesting transformations and the formation of new compounds. This research opens up new pathways in the synthesis and understanding of such complex molecules (Cucek & Verček, 2008).
Electropolymerization and Electrochromic Performances
Similar compounds have also been explored for their electropolymerization and electrochromic performances. For example, the polymerization of 6,7-Bis(hexylthio)-2-[(2-hydroxyethyl)thio]-3-methylthio-tetrathiafulvalene and its coupling with thiophene-3-carboxylic acid has resulted in materials that can rapidly form polymers via electrochemical deposition. These materials display promising electrochromic performances, with the ability to switch colors effectively, indicating their utility in electrochromic devices (Li et al., 2020).
Biological Activity
There has also been research into the biological activity of compounds structurally similar to this compound. Studies have shown that certain bis(thiophenyl)alkanediamides, which share some structural resemblance, possess anti-inflammatory and analgesic activities. This finding opens up potential therapeutic applications for similar compounds (Avakyan et al., 2005).
Orientations Futures
Thiophene-based analogs, such as HTEEDA, have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, it can be expected that future research will continue to explore the synthesis, properties, and applications of such compounds.
Mécanisme D'action
Target of Action
It is known that thiophene-based analogs and indole derivatives, which are key structural components of this compound, have been associated with a variety of biological effects .
Mode of Action
Compounds containing thiophene and indole structures have been shown to interact with multiple receptors, leading to various biological activities .
Biochemical Pathways
It is known that thiophene and indole derivatives can influence a variety of pathways, leading to diverse biological activities .
Result of Action
Compounds containing thiophene and indole structures have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c22-18(15-11-13-5-1-2-6-14(13)21-15)20-12-19(23,16-7-3-9-24-16)17-8-4-10-25-17/h1-11,21,23H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQZWRCAPOLETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine](/img/structure/B2601479.png)
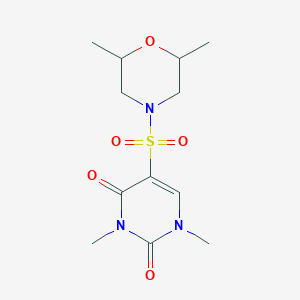
![2-[(1-Cyclopentyl-3-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2601488.png)


![3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid](/img/structure/B2601491.png)
![4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2601492.png)
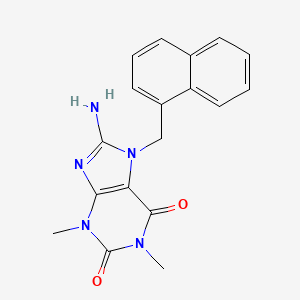

![3-[4-(3-Formylphenyl)phenyl]benzaldehyde](/img/structure/B2601497.png)
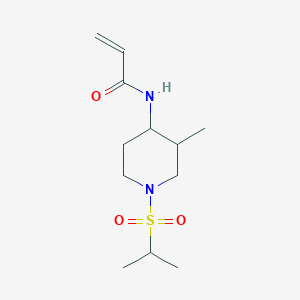
![Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2601499.png)
